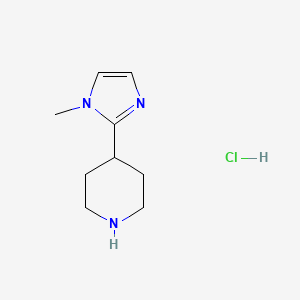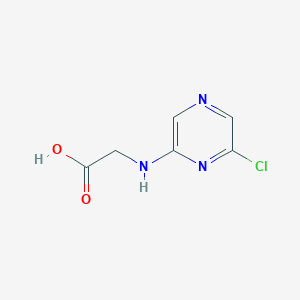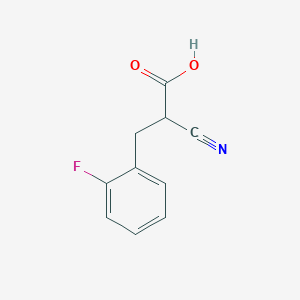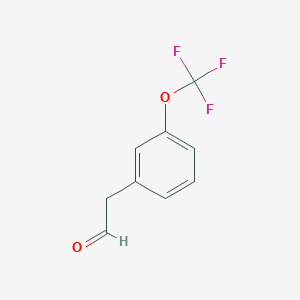
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is a liquid . It should be stored at a temperature of -70°C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde: is a valuable building block in organic synthesis. Its trifluoromethoxy group can significantly alter the electronic properties of molecules, making it a useful reagent in the synthesis of complex organic compounds . It can be used to introduce the trifluoromethoxyphenyl moiety into target molecules, which is particularly beneficial in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity.
Medicinal Chemistry
In medicinal chemistry, 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde may serve as an intermediate in the synthesis of various therapeutic agents. The presence of the trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates . This compound could be instrumental in the design of new drugs with improved pharmacokinetic properties.
Material Science
This compound’s unique structural features make it a candidate for creating novel materials. In material science, it can be used to synthesize polymers or small molecules with specific electronic attributes due to the electron-withdrawing nature of the trifluoromethoxy group . Such materials could find applications in electronics, photonics, or as components of advanced composite materials.
Analytical Chemistry
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde: can be utilized as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties, such as in NMR, HPLC, LC-MS, and UPLC, allow for its use in the calibration of instruments and the development of new analytical methods .
Environmental Impact Studies
The environmental impact of fluorinated compounds is an area of growing concern. 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde could be studied for its environmental fate, transport, and potential bioaccumulation. Understanding its behavior in the environment can inform safety regulations and the design of more eco-friendly chemicals .
Industrial Applications
In an industrial context, this compound might be used in the synthesis of performance chemicals where the trifluoromethoxy group imparts unique physical or chemical properties. These could include applications in the development of advanced coatings, adhesives, or specialty solvents .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



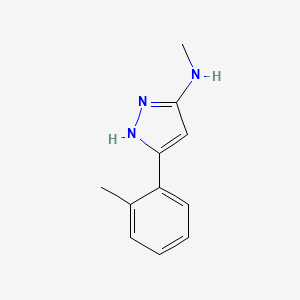
![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)
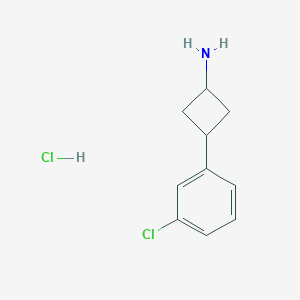

![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
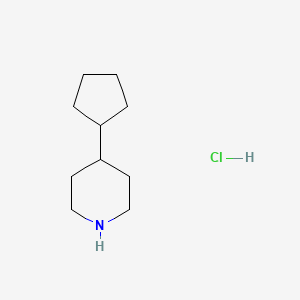


![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
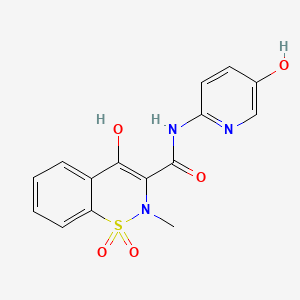
![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
